molecular formula C12H22N4O2 B8445367 1,3-Diisobutyl-5,6-diaminouracil

1,3-Diisobutyl-5,6-diaminouracil

Cat. No.: B8445367
M. Wt: 254.33 g/mol
InChI Key: UFKPXYGCMXIYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diisobutyl-5,6-diaminouracil is a specialty diaminopyrimidine derivative that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the construction of complex nitrogen-containing heterocycles, particularly xanthines and diverse purine scaffolds . These scaffolds are privileged structures in drug discovery due to their presence in essential biomolecules like DNA, RNA, and ATP . The compound's two adjacent amino groups on the uracil ring enable its participation in cyclocondensation reactions. Specifically, it is a crucial intermediate in synthesizing xanthine derivatives, which are investigated as potent and selective adenosine receptor antagonists . Such antagonists have emerging therapeutic potential for neurodegenerative diseases, including Parkinson's and Alzheimer's, and as immunotherapeutic agents in oncology . Furthermore, diaminouracil derivatives are employed in multicomponent reactions (MCRs), a green chemistry technique, to efficiently generate libraries of heterocyclic compounds for biological screening . The diisobutyl substituents on the nitrogen atoms may influence the compound's solubility and steric profile, potentially offering advantages in the design of novel bioactive molecules with optimized properties. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

5,6-diamino-1,3-bis(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H22N4O2/c1-7(2)5-15-10(14)9(13)11(17)16(12(15)18)6-8(3)4/h7-8H,5-6,13-14H2,1-4H3

InChI Key

UFKPXYGCMXIYMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C(C(=O)N(C1=O)CC(C)C)N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs of 1,3-diisobutyl-5,6-diaminouracil include compounds with alkyl, aromatic, or functionalized substituents. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Uracil Derivatives

Compound Name Substituents (1- and 3-positions) Molecular Formula Molecular Weight (g/mol) Key References
1,3-Diisobutyl-5,6-diaminouracil Isobutyl C₁₂H₂₁N₃O₂ 251.32
1,3-Diethyl-5,6-diaminouracil Ethyl C₈H₁₄N₄O₂ 198.23
1,3-Dimethyl-5,6-diaminouracil Methyl C₆H₁₀N₄O₂ 170.17
1-Benzyl-5,6-diaminouracil Benzyl C₁₁H₁₂N₄O₂ 242.25
3-Propargyl-5,6-diaminouracil Propargyl C₇H₈N₄O₂ 180.17

Key Observations :

  • Aromatic vs. Aliphatic : Benzyl substituents introduce steric bulk and π-π stacking capabilities, which may improve binding to aromatic enzyme pockets .
  • Functional Groups : Propargyl groups enable click chemistry applications, offering pathways for targeted drug design .

Key Observations :

  • Microwave Synthesis : Offers higher yields (e.g., 80% for dimethyl derivatives) and shorter reaction times compared to traditional methods .
  • Light-Dependent Isomerization : Critical for isolating cis/trans isomers in styryl-xanthine analogs .

Physical and Chemical Properties

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility LogP
1,3-Diethyl-5,6-diaminouracil 88–98 278.3 Moderate in polar solvents 0.38
1,3-Dimethyl-5,6-diaminouracil Not reported Not reported High in water -0.12
1-Benzyl-5,6-diaminouracil 212 Not reported Low in water 1.45

Key Observations :

  • LogP Trends : Isobutyl and benzyl derivatives are more lipophilic than methyl/ethyl analogs, influencing their pharmacokinetic profiles.
  • Melting Points : Aromatic substituents (e.g., benzyl) increase melting points due to enhanced crystallinity .

Key Observations :

  • Receptor Selectivity: Ethyl and propargyl derivatives show strong affinity for adenosine receptors, while methyl analogs target MAO-B .
  • Antiparasitic Activity : Styryl-xanthine analogs exhibit potent PDE-5 inhibition, relevant for tropical disease treatment .

Preparation Methods

Route 1: Cyclocondensation of N,N′-Diisobutylurea with Cyanoacetic Acid

This classical approach, adapted from the synthesis of 1,3-dibutylxanthine intermediates, involves three key stages:

Formation of 6-Amino-1,3-diisobutyluracil

  • Alkylation : N,N′-Diisobutylurea is synthesized via reaction of isobutylamine with phosgene or its equivalents.

  • Condensation : The urea derivative is condensed with cyanoacetic acid in acetic anhydride, forming 6-amino-1,3-diisobutyluracil (38a analog).

    • Conditions : Reflux in acetic anhydride (2–4 h), followed by neutralization with aqueous NaOH.

    • Yield : ~60–70% (based on dibutyl analog data).

Nitrosation at Position 5

The 6-amino group is selectively nitrosated using sodium nitrite in acidic media:

  • Conditions : 6-Amino-1,3-diisobutyluracil is treated with NaNO₂ in HCl/ice bath (0–5°C, 1 h).

  • Outcome : 5-Nitroso-6-amino-1,3-diisobutyluracil (40a analog).

Catalytic Hydrogenation to Diaminouracil

The nitroso group is reduced to an amino group via hydrogenation:

  • Conditions : Pd/C (10% w/w) in methanol/water under H₂ (1 atm, 25°C, 12 h).

  • Yield : ~80–90% (based on patent data for uracil derivatives).

Route 2: Direct Functionalization of Preformed Uracil Derivatives

An alternative method, described for 1,3-diethyl analogs, bypasses urea intermediates:

  • Alkylation of Uracil : 1,3-Diisobutyluracil is synthesized via Mitsunobu reaction or alkylation with isobutyl halides.

  • Diamination : The 5,6-positions are aminated using hydroxylamine-O-sulfonic acid or via nitrosation/reduction.

    • Challenges : Lower regioselectivity compared to Route 1.

Critical Analysis of Reaction Conditions

Alkylation Efficiency

The steric bulk of isobutyl groups may hinder reaction kinetics. Comparative data for dibutyl analogs show:

  • Cyanoacetic Acid Condensation : 65% yield for dibutyl vs. 85% for dimethyl.

  • Cyclization : Base-mediated cyclization (NaOH/EtOH) achieves >90% conversion for less hindered alkyl groups.

Nitrosation and Reduction Optimization

  • Nitrosation pH : Controlled pH (1.5–2.0) prevents over-nitrosation.

  • Hydrogenation Catalysts : Pd/C outperforms Raney Ni in selectivity (99% purity vs. 85% for Ni).

Data Tables: Comparative Synthesis Parameters

Table 1. Synthesis of 5,6-Diaminouracils with Varied Alkyl Groups

Alkyl GroupIntermediate Yield (%)Nitrosation Time (h)Final Yield (%)Purity (%)
Methyl781.59298
Ethyl652.08895
Butyl601.08597
Isobutyl*~551.5~80~95

*Extrapolated from analogous reactions.

Challenges and Mitigation Strategies

Steric Hindrance

Isobutyl groups increase steric bulk, potentially slowing condensation and cyclization. Strategies include:

  • Elevated Temperatures : Prolonged reflux (6–8 h) in acetic anhydride.

  • Catalytic Additives : DMAP (4-dimethylaminopyridine) to enhance acylation.

Byproduct Formation

  • 5-Nitroso Isomerization : Minimized by strict temperature control (<5°C).

  • Over-Reduction : Use of H₂ scavengers (e.g., cyclohexene) in hydrogenation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diisobutyl-5,6-diaminouracil, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via the Traube synthesis, which involves condensation of dialkyl ureas/thioureas with ethyl cyanoacetate under controlled conditions . For 1,3-dialkyl derivatives (e.g., diisobutyl), key steps include optimizing reaction temperature, solvent choice (e.g., ethanol or water), and stoichiometric ratios of reagents. Evidence from glyoxal-mediated cyclocondensation (yields 18–80%) highlights the sensitivity of yields to reactant purity and reaction time . Microwave-assisted methods can improve efficiency by reducing reaction times and side products .

Table 1: Comparison of Synthesis Methods

MethodReactantsYield (%)Key ConditionsSource
Traube SynthesisDialkyl urea + ethyl cyanoacetate30–80Reflux in ethanol, 6–12h
Glyoxal Cyclization5,6-diaminouracil + glyoxal18–64Boiling aqueous solution
Microwave-AssistedPre-functionalized uracils~70150°C, 20 min

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure and conformation of 1,3-Diisobutyl-5,6-diaminouracil derivatives?

  • Methodological Answer :

  • NMR : Key signals include the NH2_2 protons (δ 6.09 ppm, singlet) and isobutyl CH2_2 groups (δ 5.11–5.51 ppm). Aromatic protons in benzyl-substituted analogs appear at δ 7.14–7.52 ppm . Integration ratios help verify substituent stoichiometry.
  • X-ray Crystallography : Used to resolve conformational ambiguities (e.g., planarity of the uracil ring or steric effects from isobutyl groups). Crystallographic data for related diaminouracils show bond angles and torsional strains critical for reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data or reaction yields during synthesis of 1,3-Diisobutyl-5,6-diaminouracil analogs?

  • Methodological Answer :

  • Data Validation : Cross-check NMR assignments with computational simulations (e.g., DFT calculations for predicting chemical shifts) .
  • Yield Optimization : Low yields (e.g., 18% in glyoxal reactions ) may arise from side reactions (e.g., over-oxidation). Use TLC or HPLC to monitor intermediates and adjust reagent addition rates .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulating NMR, X-ray, and mass spectrometry data) to reconcile conflicting structural interpretations .

Q. How does the choice of alkyl groups (e.g., isobutyl vs. methyl/propyl) in 1,3-dialkyl-5,6-diaminouracils affect reactivity in cyclocondensation reactions?

  • Methodological Answer :

  • Steric Effects : Isobutyl groups introduce bulkier substituents, slowing cyclocondensation with dicarbonyl compounds (e.g., glyoxal) compared to methyl or propyl analogs. This is evident in reduced yields (e.g., 18% for benzyl derivatives vs. 80% for dimethyl analogs ).
  • Electronic Effects : Electron-donating alkyl groups stabilize intermediates, but steric hindrance dominates. Use kinetic studies (e.g., time-resolved IR spectroscopy) to quantify rate differences.

Q. What computational methods (e.g., DFT) are effective in predicting the electronic properties and regioselectivity of 1,3-Diisobutyl-5,6-diaminouracil derivatives?

  • Methodological Answer :

  • DFT Applications : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the 5,6-diamino motif acts as a nucleophile in cyclocondensation, with DFT-optimized geometries aligning with X-ray data .
  • Regioselectivity Modeling : Simulate transition states to explain preferential formation of 8-substituted xanthines over alternative isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.